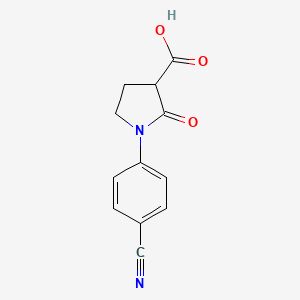
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions. A suitable phenol derivative, such as 3-methyl-4-nitrophenol, can react with the azetidine intermediate to form the desired product.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield a variety of phenoxy-substituted azetidines with different functional groups.
Scientific Research Applications
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group on the phenoxy ring.
Tert-butyl 3-(3-methylphenoxy)azetidine-1-carboxylate: Similar structure but lacks the nitro group on the phenoxy ring.
Tert-butyl 3-(3-methyl-4-aminophenoxy)azetidine-1-carboxylate: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitro and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-10-7-11(5-6-13(10)17(19)20)21-12-8-16(9-12)14(18)22-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
SHPZKFGBAFQIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid](/img/structure/B8309780.png)
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-2-one](/img/structure/B8309786.png)

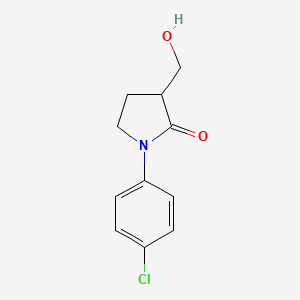
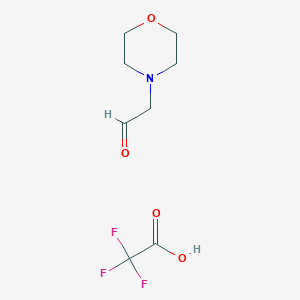
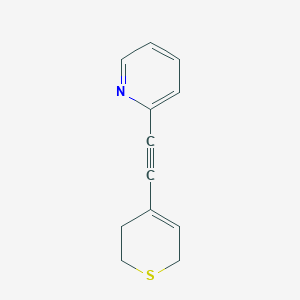
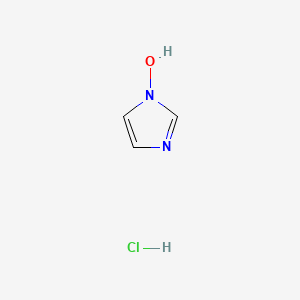


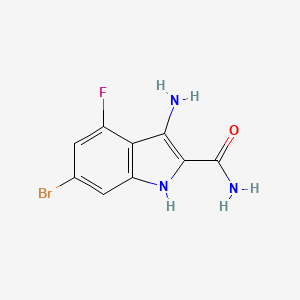
![Ethyl 3-[(ethoxycarbonyl)amino]propanoate](/img/structure/B8309831.png)


